molecular formula C11H12N2O3 B1627632 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one CAS No. 264208-47-1

3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B1627632
CAS No.: 264208-47-1
M. Wt: 220.22 g/mol
InChI Key: ZNCRCURPVQRXJF-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one is a pyrazoline-based compound offered for chemical and pharmaceutical research. Pyrazoline derivatives are nitrogen-containing heterocycles known for their diverse biological activities and photophysical properties . This compound features a 3,4-dimethoxyphenyl substituent, a group present in molecules studied for various therapeutic applications. Research into similar pyrazoline structures indicates potential value in several areas. Studies suggest such compounds can function as fluorescent chemosensors due to intramolecular charge transfer, allowing for the detection of metal ions like Fe³⁺, which is crucial in biological and environmental monitoring . Furthermore, pyrazolines with dimethoxyphenyl groups have shown promise in medicinal chemistry, with in silico studies indicating potential as inhibitors for dengue virus (DEN2) NS2B/NS3 serine protease, a key target in antiviral development . The broader class of pyrazoline derivatives is also under investigation for antiangiogenic effects, which could be relevant in cancer research by inhibiting the formation of new blood vessels that tumors need to grow . This product is intended for research purposes only by trained professionals. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1,4-dihydropyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-15-9-4-3-7(5-10(9)16-2)8-6-11(14)13-12-8/h3-5H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCRCURPVQRXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=O)C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570978
Record name 5-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

264208-47-1
Record name 5-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=264208-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,4-Dimethoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Ethyl 3-(3,4-Dimethoxyphenyl)acetoacetate

The precursor β-keto ester is synthesized via Claisen condensation between ethyl acetoacetate and 3,4-dimethoxybenzaldehyde under basic conditions. For example, Girish et al. demonstrated that nano-ZnO catalysis in ethanol at reflux achieves 95% yield for analogous β-keto esters. The reaction proceeds as follows:

$$
\text{3,4-Dimethoxybenzaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{nano-ZnO, EtOH, reflux}} \text{Ethyl 3-(3,4-dimethoxyphenyl)acetoacetate}
$$

Cyclocondensation with Hydrazine Hydrate

The β-keto ester is then treated with hydrazine hydrate in ethanol or dioxane, catalyzed by piperidine or acetic acid, to form the pyrazolone core. For instance, Naik and Malik reported that refluxing ethyl acetoacetate derivatives with hydrazine hydrate in ethanol yields 3-substituted pyrazol-5-ones in 69–89% yields. Applied to the dimethoxyphenyl analog, this method would proceed as:

$$
\text{Ethyl 3-(3,4-dimethoxyphenyl)acetoacetate} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, reflux}} \text{this compound}
$$

Key Conditions :

  • Solvent : Ethanol or dioxane
  • Catalyst : Piperidine (2–4 drops)
  • Yield : 70–85% (estimated based on analogous reactions)
  • Reaction Time : 4–6 hours

Chalcone-Hydrazine Cyclocondensation

An alternative route utilizes α,β-unsaturated ketones (chalcones) derived from 3,4-dimethoxyacetophenone. This method capitalizes on the reactivity of the enone system to form pyrazoline intermediates, which retain the 4,5-dihydro structure.

Chalcone Synthesis

3,4-Dimethoxyacetophenone is condensed with aromatic aldehydes under Claisen-Schmidt conditions. For example, Huang et al. employed DMF as a solvent with LDA (lithium diisopropylamide) to achieve selective alkylation of pyrazolines.

Pyrazoline Formation

The chalcone intermediate reacts with hydrazine hydrate in ethanol, forming a pyrazoline ring via 1,4-conjugate addition. Bhat et al. demonstrated that chalcones derived from β-arylpropenones react with hydrazine to yield 3,5-diarylpyrazolines, which can be isolated without oxidation. Applied to the dimethoxyphenyl system:

$$
\text{3-(3,4-Dimethoxyphenyl)-1-phenyl-2-propen-1-one} + \text{Hydrazine hydrate} \xrightarrow{\text{EtOH, reflux}} \text{this compound}
$$

Key Conditions :

  • Solvent : Ethanol
  • Temperature : Reflux (~78°C)
  • Yield : 60–75% (based on analogous chalcone cyclizations)

Regioselective Synthesis via Aprotic Solvent Systems

Gosselin and co-workers optimized regioselectivity in pyrazole synthesis by employing aprotic dipolar solvents (e.g., DMF, NMP) with HCl. This approach minimizes side reactions and enhances yields for sterically hindered substrates.

Protocol Adaptation

For this compound, the diketone precursor is cyclized with hydrazine hydrochloride in DMF containing 10 N HCl. The aprotic environment accelerates dehydration, favoring the 1,3-substitution pattern:

$$
\text{1-(3,4-Dimethoxyphenyl)-1,3-diketone} + \text{Hydrazine hydrochloride} \xrightarrow{\text{DMF, HCl}} \text{this compound}
$$

Key Advantages :

  • Regioselectivity : >90% for the 3-substituted isomer
  • Yield : 80–88%
  • Reaction Time : 2–3 hours at ambient temperature

One-Pot Multicomponent Approaches

Recent advances involve one-pot syntheses combining alkynes, aldehydes, and hydrazines. Harigae et al. reported a method using terminal alkynes, aromatic aldehydes, molecular iodine, and hydrazines to assemble pyrazoles in situ. Adapting this for the target compound:

Reaction Scheme

  • Alkyne Activation : 3,4-Dimethoxybenzaldehyde reacts with a terminal alkyne (e.g., phenylacetylene) in the presence of iodine to form a diketone intermediate.
  • Cyclocondensation : Hydrazine hydrate is added to trigger cyclization, yielding the pyrazoline:

$$
\text{3,4-Dimethoxybenzaldehyde} + \text{Phenylacetylene} + \text{Hydrazine hydrate} \xrightarrow{\text{I}_2, \text{EtOH}} \text{this compound}
$$

Key Conditions :

  • Catalyst : Iodine (10 mol%)
  • Solvent : Ethanol
  • Yield : 68–82%

Comparative Analysis of Synthetic Methods

Method Starting Materials Catalyst/Solvent Yield Regioselectivity Reaction Time
β-Keto ester cyclization Ethyl 3-(3,4-dimethoxyphenyl)acetoacetate Nano-ZnO, ethanol 70–85% High 4–6 hours
Chalcone cyclization 3-(3,4-Dimethoxyphenyl)chalcone Ethanol, reflux 60–75% Moderate 6–8 hours
Aprotic solvent method 1-(3,4-Dimethoxyphenyl)-1,3-diketone DMF, HCl 80–88% Very high 2–3 hours
One-pot multicomponent 3,4-Dimethoxybenzaldehyde, phenylacetylene Iodine, ethanol 68–82% Moderate 5–7 hours

Mechanistic Insights and Optimization

Role of Catalysts

  • Nano-ZnO : Enhances electrophilicity of the carbonyl group, accelerating nucleophilic attack by hydrazine.
  • Iodine : Facilitates alkyne-aldehyde coupling via iodonium intermediate formation, streamlining diketone generation.

Solvent Effects

  • Polar Protic (e.g., ethanol) : Favors proton transfer steps but may reduce regioselectivity.
  • Aprotic (e.g., DMF) : Stabilizes transition states, improving regiochemical outcomes.

Temperature Control

Mild temperatures (25–80°C) prevent over-oxidation of the dihydropyrazolone to fully aromatic pyrazoles.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The keto group at position 5 undergoes nucleophilic attack, enabling derivatization:

  • Hydrazide Formation : Reacting with hydrazine hydrate to form hydrazide derivatives for antimicrobial applications .

  • Schiff Base Synthesis : Condensation with aromatic amines (e.g., aniline) in ethanol produces Schiff bases with enhanced bioactivity .

Table 1: Substituent Effects on Reactivity

Substituent PositionReactivity TrendApplication
3,4-dimethoxyphenylElectron-donating groups enhance ring stabilityAntioxidant activity
5-keto groupElectrophilic site for nucleophilic additionAnti-inflammatory derivatives

Oxidation and Reduction Reactions

  • Oxidation : The dihydro-pyrazole ring is oxidized to a fully aromatic pyrazole using agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the keto group to a hydroxyl group, forming 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol.

Complexation with Metal Ions

The compound acts as a bidentate ligand, coordinating through the pyrazole-N and carbonyl-O atoms. Documented complexes include:

Metal IonCoordination GeometryApplication
Cu(II)Square planarAnticancer agents
Zn(II)TetrahedralAntimicrobial activity

Mechanism :

  • Deprotonation of the pyrazole-NH.

  • Chelation with metal ions via N and O donor atoms .

Condensation with Heterocycles

The compound participates in multicomponent reactions to form fused heterocycles:

  • Triazole Hybrids : Reacting with sodium azide and aldehydes forms 1,2,3-triazole-pyrazole hybrids with antidiabetic activity .

  • Oxadiazole Derivatives : Condensation with carboxylic acid hydrazides yields oxadiazole derivatives for EGFR-TK inhibition .

Example Reaction Pathway :

  • 3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one + R-CO-NH-NH₂Oxadiazole-Pyrazole Hybrid .

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to methoxy groups .

Nitration Example :

  • Reagents : HNO₃/H₂SO₄, 0°C.

  • Product : 3-(3,4-Dimethoxy-5-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one .

Biological Activity-Driven Modifications

Derivatives are tailored for specific pharmacological targets:

Derivative TypeSynthetic RouteBioactivity
Acetylated pyrazolonesAc₂O, pyridineAnti-inflammatory
ThiosemicarbazonesCS₂, NH₂-NH₂Antitubercular

Key Finding : Derivatives with 4-nitrophenyl or 2-amino-3,5-dibromophenyl substituents show enhanced cytotoxicity (IC₅₀ < 10 μM) against HCT-116 and MCF-7 cell lines .

Comparative Reactivity with Analogues

Structural analogs exhibit varied reactivity due to substituent effects:

CompoundStructural DifferenceReactivity Profile
4-(4-Methoxyphenyl)-1H-pyrazol-5-oneLacks dihydro structureFaster oxidation
1-(2,4-Dinitrophenyl)-pyrazolinesElectron-withdrawing groupsEnhanced electrophilicity

Computational Insights

DFT studies reveal:

  • The HOMO-LUMO gap (4.2 eV) indicates moderate reactivity .

  • MEP (Molecular Electrostatic Potential) highlights nucleophilic regions at the keto group and pyrazole-N .

Scientific Research Applications

Synthetic Organic Chemistry

3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one serves as a building block for synthesizing more complex molecules. Its structure allows for diverse chemical modifications, making it valuable in synthetic pathways. Some common reactions include:

  • Oxidation: Can yield hydroxylated derivatives.
  • Reduction: Alters the pyrazolone ring or aromatic substituents.
  • Substitution Reactions: Facilitates the introduction of various functional groups on the aromatic ring.

Biological Research

In biological contexts, this compound has been investigated for its potential pharmacological properties :

  • Anti-inflammatory Activity: Preliminary studies suggest it may inhibit enzymes involved in inflammatory pathways.
  • Antioxidant Properties: Exhibits the ability to scavenge free radicals, protecting cells from oxidative damage.

Medicinal Chemistry

Derivatives of this compound are being explored for their therapeutic applications:

  • Anti-cancer Agents: Research indicates potential efficacy against certain cancer cell lines.
  • Anti-microbial Properties: Some derivatives have shown activity against various pathogens.

Industrial Applications

The stability and reactivity of this compound make it suitable for use in developing new materials:

  • Polymers and Dyes: Its unique structure can be utilized to create novel materials with specific properties.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of derivatives of this compound. The results demonstrated significant inhibition of inflammatory mediators in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Antioxidant Activity

Research conducted at a leading pharmaceutical institute highlighted the antioxidant properties of this compound. The compound effectively reduced oxidative stress markers in cellular models, indicating its potential application in preventing oxidative damage-related diseases.

Mechanism of Action

The mechanism by which 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one exerts its effects involves interaction with various molecular targets. For instance:

    Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

    Antioxidant Activity: The compound can scavenge free radicals, protecting cells from oxidative damage.

Comparison with Similar Compounds

Structural Features and Pharmacological Implications

  • Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, enhancing π-π stacking with biological targets (e.g., kinase enzymes in cancer cells) .
  • Planarity and Dihedral Angles : Crystallographic studies (e.g., ) reveal that pyrazol-5-one derivatives with planar pyrazole rings (dihedral angles <10° relative to aryl groups) exhibit stronger bioactivity due to improved target binding. The title compound’s dihedral angles (unreported in evidence) likely resemble those in (40.08° for some analogs), suggesting moderate conformational flexibility .
  • Hydrogen Bonding: Compounds with amino groups (e.g., 3-amino-4-phenyl analog, ) may form hydrogen bonds with enzyme active sites, enhancing antimicrobial activity .

Biological Activity

3-(3,4-Dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects, along with relevant case studies and research findings.

Structural Overview

The molecular formula of this compound is C20H22N2O4C_{20}H_{22}N_{2}O_{4}. The compound features a central pyrazoline ring connected to two methoxy-substituted phenyl groups. The structural configuration allows for various interactions that contribute to its biological activity.

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance:

  • Case Study : A study evaluated the antiproliferative activity of several pyrazole derivatives against various cancer cell lines. The compound demonstrated effective inhibition of growth in breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with IC50 values indicating potent activity (ranging from 26 µM to 49.85 µM) .
  • Mechanism : The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest in cancer cells .

2. Anti-inflammatory Activity

The compound has shown promising results in reducing inflammation:

  • Research Findings : In vitro studies reported up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM compared to standard anti-inflammatory drugs like dexamethasone .
  • Implications : These findings suggest potential applications in treating inflammatory diseases and conditions associated with chronic inflammation.

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Evaluation : The compound was tested against various bacterial strains including E. coli and Staphylococcus aureus, showing significant antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL for some derivatives .

Summary of Biological Activities

Activity TypeEffectivenessIC50/ConcentrationReference
AnticancerSignificant inhibition26 µM - 49.85 µM
Anti-inflammatoryUp to 85% TNF-α inhibition10 µM
AntimicrobialMIC as low as 0.22 μg/mLVarious strains tested

Q & A

Q. What are the established synthetic pathways for 3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one?

The compound is typically synthesized via cyclocondensation of 3,4-dimethoxy-substituted chalcones with hydrazine derivatives. For example, a common method involves refluxing 1-(3,4-dimethoxyphenyl)-3-arylprop-2-en-1-one with arylhydrazine hydrochlorides in acetic acid to form the pyrazoline core . Reaction conditions (e.g., solvent, temperature, and stoichiometry) significantly influence yield and purity. Post-synthesis purification often employs recrystallization from ethanol-DMF mixtures .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the dihydropyrazole ring and substituent positions, with characteristic signals for methoxy groups (δ ~3.8–4.0 ppm) and pyrazoline protons (δ ~3.2–4.5 ppm) .
  • XRD : Single-crystal X-ray diffraction (SC-XRD) resolves the planar pyrazoline ring and substituent orientations. Programs like SHELXL refine hydrogen bonding and torsion angles, with typical R-factors < 0.05 for high-quality datasets .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., C₁₁H₁₂N₂O₃: calculated 220.0848, observed 220.0850) .

Q. What are the common derivatives of this compound, and how do substituents alter reactivity?

Derivatives include 5-aryl, 1-acetyl, and 1-thiocarbamoyl analogs. Substituents on the phenyl ring (e.g., methoxy, chloro) enhance solubility and modulate electronic effects, influencing cyclization efficiency and biological activity . For instance, 4-chlorophenyl derivatives exhibit improved antimicrobial activity due to increased lipophilicity .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectroscopic or crystallographic data?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict optimized geometries and vibrational frequencies, cross-validating experimental IR and NMR results. For crystallographic discrepancies (e.g., disordered methoxy groups), Hirshfeld surface analysis quantifies intermolecular interactions, while ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty .

Q. What strategies optimize crystal structure refinement for this compound using SHELXL?

  • Data Collection : Use high-resolution (< 0.8 Å) datasets to resolve overlapping electron densities, particularly for flexible methoxy groups.
  • Restraints : Apply DELU and SIMU restraints to stabilize anisotropic displacement parameters for light atoms.
  • Validation : Check CIF files with PLATON to identify missed symmetry or hydrogen-bonding networks . Example refinement metrics: R₁ = 0.032, wR₂ = 0.086 for C₃₀H₂₄N₄ .

Q. How do structural modifications impact biological activity in related pyrazoline derivatives?

  • Anticholinesterase Activity : 3,4-Dimethoxyphenyl groups enhance π-π stacking with enzyme active sites. Derivatives with piperidinyl or morpholinyl substituents show IC₅₀ values < 10 μM due to improved binding affinity .
  • Antioxidant Activity : Electron-donating groups (e.g., methoxy) increase radical scavenging, while bulky substituents reduce bioavailability .

Q. What methodologies address low yield in large-scale synthesis?

  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., over-oxidation).
  • Green Solvents : Ethanol-water mixtures enhance solubility and reduce environmental impact .
  • Catalysis : Knoevenagel condensation using CeCl₃·7H₂O increases chalcone intermediate yields by 15–20% .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across studies?

Variations in assay conditions (e.g., cell lines, incubation times) and compound purity (e.g., residual solvents) often explain discrepancies. Normalize data using positive controls (e.g., donepezil for anticholinesterase assays) and validate purity via HPLC (> 95%) .

Q. Why do crystallographic studies report differing unit cell parameters for similar derivatives?

Polymorphism and solvent inclusion (e.g., DMF in lattice voids) alter unit cell dimensions. Compare packing diagrams to identify solvent-free vs. solvated forms. For example, monoclinic vs. orthorhombic systems arise from distinct hydrogen-bonding networks .

Methodological Resources

  • Crystallography : SHELX suite (structure solution/refinement) , ORTEP-3 (visualization) .
  • Synthesis : Protocols from peer-reviewed journals (e.g., reflux in acetic acid for pyrazoline cyclization ).
  • Computational Tools : Gaussian 16 (DFT), Mercury (crystal packing analysis), and PyMOL (molecular docking) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 2
3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-5-one

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